N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide
Overview
Description
N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structural features of this compound, including the presence of fluorine and cyclopentanecarbonyl groups, make it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the amide bond: This can be achieved by reacting 4-fluoroaniline with 4-aminobenzoyl chloride in the presence of a base such as triethylamine.
Cyclopentanecarbonylation: The intermediate product can then be reacted with 1-phenylcyclopentanecarbonyl chloride under anhydrous conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide
- N-(4-bromophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide
- N-(4-methylphenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide
Uniqueness
The presence of the fluorine atom in N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide can impart unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2/c26-20-10-14-21(15-11-20)27-23(29)18-8-12-22(13-9-18)28-24(30)25(16-4-5-17-25)19-6-2-1-3-7-19/h1-3,6-15H,4-5,16-17H2,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJOARQCDYTGJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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